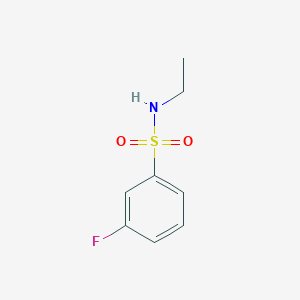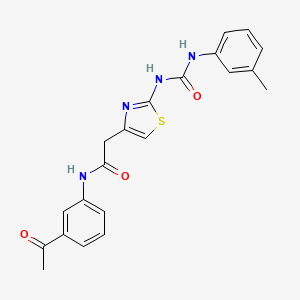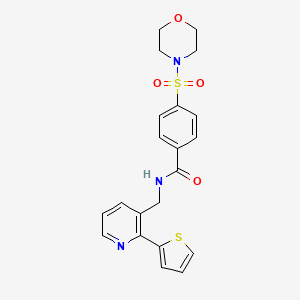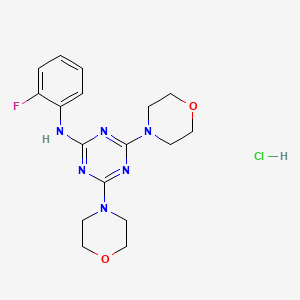
2-(Benzenesulfonyl)propan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 2402836-89-7 . It has a molecular weight of 235.73 . The IUPAC name for this compound is 2-(phenylsulfonyl)propan-1-amine hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(Benzenesulfonyl)propan-1-amine hydrochloride is 1S/C9H13NO2S.ClH/c1-8(7-10)13(11,12)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, are key intermediates in various chemical transformations. These include rearrangements to yield diverse privileged scaffolds, highlighting their utility in solid-phase synthesis (Fülöpová & Soural, 2015).
Transfer Hydrogenation
In transfer hydrogenation reactions, different imines are converted to amines using propan-2-ol in benzene, catalyzed by a specific ruthenium complex. This process is highly efficient, with excellent yields, showcasing the relevance of such amines in catalytic transfer hydrogenation (Samec & Bäckvall, 2002).
Reaction with Aldehydes
A one-pot aminobenzylation of aldehydes using simple toluene derivatives generates a variety of 1,2-diarylethylamine derivatives. This method allows for rapid access to amines and further transformation into other valuable compounds (Wang et al., 2018).
Electrochemical Degradation
The electrochemical oxidation of aromatic amines, including those with benzenesulfonic acid groups, has been studied using boron-doped diamond electrodes. This method demonstrates efficient degradation of these amines, crucial for environmental applications (Pacheco et al., 2011).
Pd-Catalyzed Amination
Palladium-catalyzed amination of aryl tosylates and benzenesulfonates has been developed, expanding the substrate scope for C-N bond-forming processes. This method is significant for synthesizing compounds that incorporate primary amides and free carboxylic acid groups (Huang et al., 2003).
Mechanism of Action
Mode of Action
Compounds with similar structures are known to interact with their targets via nucleophilic substitution reactions . The amine group in the compound can act as a nucleophile, attacking electrophilic carbon atoms in the target molecule .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Benzenesulfonyl)propan-1-amine hydrochloride . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity.
Properties
IUPAC Name |
2-(benzenesulfonyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-8(7-10)13(11,12)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOSFJUYOFRSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)S(=O)(=O)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
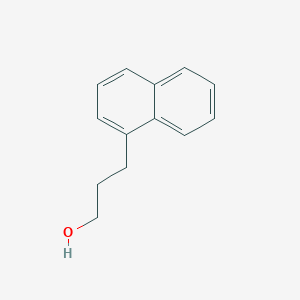
![3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2905236.png)
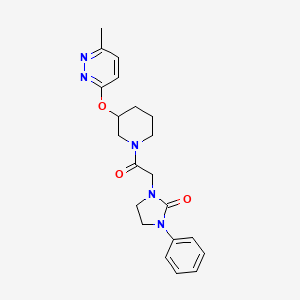
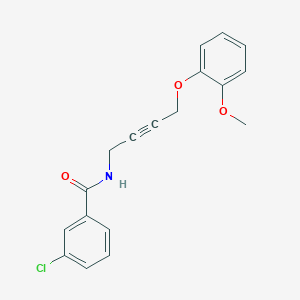
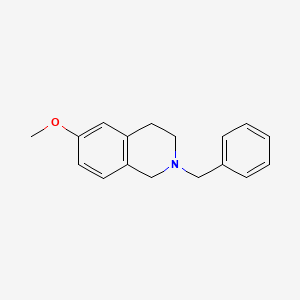
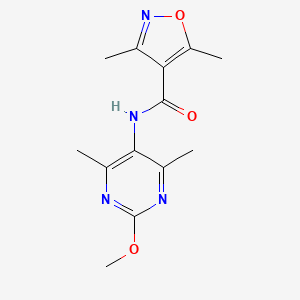
![3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2905245.png)
![2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2905246.png)

